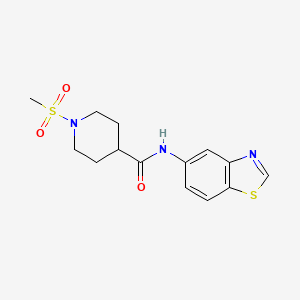![molecular formula C18H15N5O2S B6538523 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea CAS No. 1060264-93-8](/img/structure/B6538523.png)
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea (MPTU) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a substituted urea derivative, and it has been shown to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2). MPTU has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties.
Scientific Research Applications
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been studied for its potential applications in a variety of scientific research areas. It has been shown to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory compounds. 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been used in cell culture experiments to study the effects of COX-2 inhibition on cell proliferation and differentiation.
Mechanism of Action
The exact mechanism of action of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to act as an inhibitor of COX-2, which is involved in the production of prostaglandins and other pro-inflammatory compounds. In addition, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been shown to inhibit the activity of several other enzymes, including aromatase, aldehyde dehydrogenase, and xanthine oxidase.
Biochemical and Physiological Effects
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, it has been shown to inhibit the activity of COX-2, leading to decreased production of prostaglandins and other pro-inflammatory compounds. It has also been shown to inhibit the activity of several other enzymes, including aromatase, aldehyde dehydrogenase, and xanthine oxidase. In addition, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other pro-inflammatory compounds. This makes it an attractive compound for use in cell culture experiments to study the effects of COX-2 inhibition on cell proliferation and differentiation. However, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has also been shown to inhibit the activity of several other enzymes, which can lead to unexpected results in some experiments.
Future Directions
Moving forward, there are a variety of potential future directions for research involving 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea. These include further studies of its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its potential applications in drug delivery and gene therapy. In addition, further research could be done to explore the mechanism of action of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea and to identify new potential targets for its inhibitory activity. Finally, further studies could be conducted to investigate the potential side effects and toxicity of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea.
Synthesis Methods
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea can be synthesized using a variety of methods, including the condensation of 6-methoxyimidazo[1,2-b]pyridazin-2-ylacetic acid and thiophen-2-ylurea. This reaction can be catalyzed by a base such as potassium carbonate, and the product can be purified by column chromatography.
properties
IUPAC Name |
1-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-16-9-8-15-20-14(11-23(15)22-16)12-4-6-13(7-5-12)19-18(24)21-17-3-2-10-26-17/h2-11H,1H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKQUBQFSBVRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538442.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538460.png)
![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6538467.png)
![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6538474.png)

![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6538483.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6538500.png)
![1-(2,5-difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]urea](/img/structure/B6538505.png)
![1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea](/img/structure/B6538512.png)
![1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea](/img/structure/B6538515.png)
![2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6538544.png)
![3-cyclopentyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide](/img/structure/B6538548.png)
![4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6538555.png)